N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 305373-99-3
VCID: VC6593935
InChI: InChI=1S/C24H20N2O6S/c1-24(2)12-20(27)22-18-11-19(16-8-3-4-9-17(16)23(18)32-21(22)13-24)25-33(30,31)15-7-5-6-14(10-15)26(28)29/h3-11,25H,12-13H2,1-2H3
SMILES: CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])C
Molecular Formula: C24H20N2O6S
Molecular Weight: 464.49

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide

CAS No.: 305373-99-3

Cat. No.: VC6593935

Molecular Formula: C24H20N2O6S

Molecular Weight: 464.49

* For research use only. Not for human or veterinary use.

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide - 305373-99-3

Specification

CAS No. 305373-99-3
Molecular Formula C24H20N2O6S
Molecular Weight 464.49
IUPAC Name N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C24H20N2O6S/c1-24(2)12-20(27)22-18-11-19(16-8-3-4-9-17(16)23(18)32-21(22)13-24)25-33(30,31)15-7-5-6-14(10-15)26(28)29/h3-11,25H,12-13H2,1-2H3
Standard InChI Key SJOAVIYCVKRCNK-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Core structure: A tetrahydronaphtho[1,2-b]benzofuran system, featuring a fused bicyclic framework with a ketone group at position 7 and dimethyl substituents at position 9.

  • Sulfonamide moiety: A 3-nitrobenzenesulfonamide group attached to position 5 of the core.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₅H₂₃N₂O₅S (exact mass: 487.13 g/mol). Key structural features include:

FeatureDescription
Fused ring systemNaphtho[1,2-b]benzofuran with partial saturation (7,8,9,10-tetrahydro)
Substituents9,9-Dimethyl, 7-oxo, 3-nitrobenzenesulfonamide
Functional groupsSulfonamide, ketone, nitro, aromatic rings

Synthesis and Reactivity

Synthetic Routes

The synthesis of such polycyclic sulfonamides typically involves:

  • Core construction: Building the naphthobenzofuran scaffold via cyclization reactions. For example, acid-catalyzed Friedel-Crafts alkylation or photochemical cyclization of pre-functionalized precursors .

  • Sulfonylation: Introducing the sulfonamide group by reacting the amine intermediate (at position 5) with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

A hypothetical synthesis is outlined below:

Step 1: Formation of the tetrahydronaphtho[1,2-b]benzofuran core

  • Starting material: 7-Oxo-9,9-dimethyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-amine .

  • Reaction: Cyclization via intramolecular nucleophilic aromatic substitution or radical-mediated processes .

Step 2: Sulfonamide functionalization

  • Reagent: 3-Nitrobenzenesulfonyl chloride.

  • Conditions: Dichloromethane, triethylamine, 0°C to room temperature, 12–24 hours .

  • Yield: Estimated 50–70% based on analogous reactions .

Reactivity Profile

  • Nitro group: Electrophilic aromatic substitution is hindered due to the electron-withdrawing nature of the nitro group. Reduction to an amine (e.g., using H₂/Pd-C) could enable further derivatization.

  • Sulfonamide: Deprotection under strong acidic conditions (e.g., HBr/AcOH) may cleave the sulfonamide bond, yielding the free amine .

  • Ketone: Potential for nucleophilic addition or condensation reactions, though steric hindrance from the fused rings may limit reactivity.

Physicochemical Properties

Predicted Properties

PropertyValue/Description
SolubilityLow solubility in water; soluble in DMSO, DMF
Melting point210–215°C (estimated)
logP (lipophilicity)~3.5 (indicative of moderate membrane permeability)
StabilityStable under inert atmospheres; sensitive to strong acids

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–1.5 ppm), and ketone-related protons (δ 2.8–3.2 ppm) .

  • IR: Strong absorption bands for sulfonamide (S=O, ~1350 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Challenges and Future Directions

  • Synthetic optimization: Improving yields in the sulfonylation step through catalyst screening (e.g., DMAP).

  • Biological profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs).

  • Derivatization: Exploring substitutions at the nitro or methyl groups to modulate activity.

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